Compound Description: This compound is a cyclic nitrone that serves as a precursor to other benzodiazepine derivatives. Upon UV irradiation, it undergoes photoisomerization to form its corresponding oxaziridine derivative, 7-chloro-4,5-epoxy-5-phenyl-1,3,4–5-tetrahydro-2H-1,4-benzodiazepin-2-one [].
Relevance: Both this compound and 7-bromo-4-(4-methoxybenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one share the fundamental 1,4-benzodiazepine scaffold. Key structural similarities include the presence of a phenyl group at the 5-position and a halogen substituent (chlorine in this case, bromine in the target compound) at the 7-position. The target compound differs by having a 4-methoxybenzoyl group at the 4-position and lacking the N-oxide moiety. (Semantic Scholar Paper: )
Compound Description: Similar to the previous compound, this cyclic nitrone is also photoisomerized upon UV irradiation, yielding its corresponding oxaziridine, 4,5-epoxy-5-phenyl-1,3,4,5-tetrahydro-7-methylthio-2H-1,4-benzo-diazepin-2-one. This oxaziridine further undergoes ring expansion and contraction reactions under UV light, generating novel benzodiazepine derivatives [].
Relevance: This compound shares the core 1,4-benzodiazepine structure with 7-bromo-4-(4-methoxybenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one. It exhibits a phenyl substituent at the 5-position and a methylthio group at the 7-position, highlighting the structural diversity possible within this class of compounds. Additionally, it also possesses the N-oxide functionality, which is absent in the target compound. The target compound differs by having a bromine atom instead of a methylthio group at the 7-position and a 4-methoxybenzoyl group at the 4-position. (Semantic Scholar Paper: )
Compound Description: This compound represents a tetrahydro-1,4-benzodiazepine derivative synthesized through a multistep process involving oxidation and hydrolysis reactions [].
Relevance: This compound shares the core 1,4-benzodiazepine structure with the target compound, 7-bromo-4-(4-methoxybenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one. It features a chlorine atom at the 7-position, a methyl group at the 1-position, and a phenyl group at the 5-position. It differs from the target compound by having a chlorine atom instead of bromine at the 7-position, a methyl group at the 1-position, and lacking the 4-methoxybenzoyl group at the 4-position. It is also a tetrahydro-derivative, whereas the target compound is a dihydro-derivative. (Semantic Scholar Paper: )
Compound Description: This compound is a 1,3-dihydro-2H-1,4-benzodiazepin-2-one azomethine derivative synthesized and evaluated for its anticonvulsant activity in rats. It exhibited potential as an anticonvulsant, showing a significant reduction in seizures induced by picrotoxin [].
Compound Description: This compound, also a 1,3-dihydro-2H-1,4-benzodiazepin-2-one azomethine derivative, demonstrated significant anticonvulsant activity in a rat model, surpassing the efficacy of the standard drug diazepam [].
Compound Description: This 1,3-dihydro-2H-1,4-benzodiazepin-2-one azomethine derivative displayed promising anticonvulsant activity in a rat model, highlighting the influence of halogen substitutions on biological activity [].
Relevance: This compound shares the 1,3-dihydro-2H-1,4-benzodiazepin-2-one core structure with 7-bromo-4-(4-methoxybenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one. It features a (E)-[(4-bromo-2,6-difluorophenyl)methylidene]amino group at the 7-position, emphasizing the impact of incorporating halogenated aromatic rings at this position. The target compound differs by having a bromine atom instead of the complex substituent at the 7-position and a 4-methoxybenzoyl group at the 4-position. (Semantic Scholar Paper: )
Compound Description: This 1,3-dihydro-2H-1,4-benzodiazepin-2-one azomethine derivative exhibited notable anticonvulsant activity in a rat model, showcasing the potential of incorporating heterocyclic moieties within the structure [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.